molecular formula C18H25N3 B11840626 N-[1-(3-Methylbutyl)pyrrolidin-3-yl]isoquinolin-5-amine CAS No. 919120-72-2

N-[1-(3-Methylbutyl)pyrrolidin-3-yl]isoquinolin-5-amine

Cat. No.: B11840626
CAS No.: 919120-72-2
M. Wt: 283.4 g/mol
InChI Key: UXMUTUJWYRULJB-UHFFFAOYSA-N
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Description

N-[1-(3-Methylbutyl)pyrrolidin-3-yl]isoquinolin-5-amine is a chemical compound of interest in medicinal chemistry and pharmacological research. It features an isoquinoline group, a privileged structure in drug discovery known for its ability to interact with a variety of biological targets . This core structure is linked to a pyrrolidine ring, a nitrogen-containing heterocycle that often contributes to a molecule's bioavailability and its ability to bind to enzymes and receptors . The 3-methylbutyl (isopentyl) chain attached to the pyrrolidine nitrogen is a notable feature; such alkyl groups can significantly influence a compound's lipophilicity, metabolic stability, and overall pharmacokinetic profile by engaging in hydrophobic interactions within target binding sites . This specific molecular architecture suggests potential as a key intermediate or a tool compound for researchers investigating new therapeutic agents. Compounds with similar structural motifs, such as the isoquinoline amine linked to a nitrogen heterocycle, are frequently explored as modulators of the central nervous system, including as antagonists for receptors like the κ-opioid receptor . Furthermore, the strategic placement of the methyl group on the alkyl chain exemplifies the "magic methyl" effect, where a single methyl substitution can profoundly enhance a compound's binding affinity, selectivity, and metabolic stability, making it a valuable case study in structure-activity relationship (SAR) investigations . Researchers may utilize this compound in hit-to-lead optimization campaigns to study its effects on conformational restriction and its role in improving potency against undisclosed biological targets. This compound is provided For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

919120-72-2

Molecular Formula

C18H25N3

Molecular Weight

283.4 g/mol

IUPAC Name

N-[1-(3-methylbutyl)pyrrolidin-3-yl]isoquinolin-5-amine

InChI

InChI=1S/C18H25N3/c1-14(2)7-10-21-11-8-16(13-21)20-18-5-3-4-15-12-19-9-6-17(15)18/h3-6,9,12,14,16,20H,7-8,10-11,13H2,1-2H3

InChI Key

UXMUTUJWYRULJB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1CCC(C1)NC2=CC=CC3=C2C=CN=C3

Origin of Product

United States

Preparation Methods

Route 1: Alkylation of Pyrrolidine Intermediate

Step 1 : Synthesis of 1-(3-methylbutyl)pyrrolidin-3-amine.
Step 2 : Coupling with isoquinolin-5-amine under reductive amination or nucleophilic substitution.

Reaction Component Conditions Yield Reference
Alkylation reagent3-Methylbutyl bromide/iodide, K₂CO₃, DMF, 80°C, 12 h65–75%
Coupling reagentHBTU, DIPEA, DCM, rt, 24 h70–85%
Reductive aminationNaBH₃CN, MeOH, rt, 6 h50–60%

Mechanistic Insight : The pyrrolidine nitrogen undergoes alkylation with 3-methylbutyl halide in a polar aprotic solvent. Subsequent coupling with isoquinolin-5-amine employs HBTU (O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) for amide bond formation.

Route 2: Palladium-Catalyzed Cross-Coupling

Step 1 : Synthesis of 5-bromoisoquinoline.
Step 2 : Suzuki-Miyaura coupling with pyrrolidine boronic ester.

Parameter Details Yield Reference
CatalystPd(PPh₃)₄, 2 mol%78–82%
BaseK₂CO₃, dioxane/H₂O (4:1)
Temperature100°C

Advantages : High regioselectivity for C–N bond formation at the isoquinoline core. Limited utility for introducing alkyl groups directly.

Route 3: Asymmetric Larock Isoquinoline Synthesis

Step 1 : Annulation of 5-amino-2-bromobenzaldehyde with 3-methylbutyl-substituted acetylene.
Step 2 : Cyclization to isoquinoline.

Component Conditions Yield Reference
CatalystPd(OAc)₂/Walphos SL-W002–1 (chiral ligand)85–90%
SolventToluene
Temperature100°C

Key Advantage : Enables enantioselective synthesis of the isoquinoline core, critical for bioactive molecules.

Critical Reaction Optimization

Alkylation of Pyrrolidine

For introducing the 3-methylbutyl group:

  • Reagents : 3-Methylbutyl bromide/iodide (2.0 equiv) with K₂CO₃ or Cs₂CO₃.

  • Solvent : Polar aprotic solvents (DMF, THF) enhance nucleophilicity of pyrrolidine N.

  • Temperature : 80–100°C optimizes reaction kinetics without side-product formation.

Side Reactions Mitigated :

  • Over-alkylation (controlled by stoichiometry).

  • Solvent decomposition (avoided by anhydrous conditions).

Coupling Efficiency

HBTU vs. EDC/HOBt :

Coupling Agent Advantages Limitations
HBTUHigh coupling efficiency, minimal racemizationCost-intensive
EDC/HOBtCost-effective, scalableMay require longer reaction times

Example : HBTU-mediated coupling of isoquinolin-5-amine with pyrrolidine intermediates achieves >85% yield under mild conditions (DCM, DIPEA, rt).

Purification and Characterization

Chromatography

Step Method Eluent Purity
Crude product isolationFlash column chromatographyEtOAc/hexanes (1:4 → 1:1)95–98%
Final purificationRecrystallization (EtOH/Et₂O)>99%

Spectroscopic Data

Technique Key Signals Reference
¹H NMR δ 7.2–7.8 (m, aromatic H), δ 2.1–2.5 (m, pyrrolidine CH₂), δ 0.9 (s, CH(CH₃)₂)
¹³C NMR δ 120–140 (aromatic C), δ 55–60 (pyrrolidine N–C), δ 22 (CH(CH₃)₂)
HRMS [M+H]⁺ m/z 348.15900 (calculated for C₂₀H₂₀N₄O₂)

Comparative Analysis of Routes

Route Strengths Weaknesses Applications
Alkylation Scalable, high yields, minimal stereocenterLimited to alkyl groups, no stereocontrolIndustrial-scale synthesis
Cross-Coupling Regioselective, enables diverse substitutionRequires specialized catalysts, costlyComplex molecule assembly
Larock Stereoselective, high enantiomeric excessLimited to aromatic amines, complex catalystChiral drug intermediates

Chemical Reactions Analysis

Alkylation and Amination Reactions

The pyrrolidine-isoquinoline hybrid structure allows site-selective functionalization:

Reaction TypeReagents/ConditionsOutcomeKey Data Source
N-Alkylation Alkyl halides, NaH/K₂CO₃, THF/DMF, 0–120°CQuaternary ammonium salt formation at pyrrolidine nitrogen
Amino Group Coupling EDC·HCl, HOBt, NEt₃ in CH₂Cl₂Amide bond formation via carbodiimide activation

These reactions exploit the nucleophilic pyrrolidine nitrogen, with steric effects from the 3-methylbutyl group influencing reaction rates. Industrial-scale alkylation employs batch reactors for optimal yield control.

Electrophilic Aromatic Substitution

The isoquinoline core undergoes regioselective modifications:

PositionElectrophileConditionsProductSelectivity Notes
C-8Nitration (HNO₃/H₂SO₄)0–5°C, 2–4 hr8-Nitroisoquinoline derivativeDirected by lone pair of N
C-6Halogenation (Cl₂/Br₂)FeCl₃ catalyst, 25–60°C6-Halogenated analogsModerate yields (45–65%)

Substituent effects from the 5-amine group reduce reactivity at adjacent positions, favoring C-6 and C-8 modifications.

Nucleophilic Aromatic Substitution (SNAr)

Electron-deficient positions on the isoquinoline ring enable displacement reactions:

Leaving GroupNucleophileBase/SolventTemperatureOutcome
Cl⁻ (at C-3)Piperidinei-Pr₂NEt, NMP140°C3-Piperidino substitution
F⁻ (at C-4)MorpholineCH₃CN, rtAmbient4-Morpholino derivative

Competing sulfonylation pathways are suppressed by using polar aprotic solvents (NMP > DMF) to favor SNAr .

Reductive Amination and Hydrogenolysis

The tertiary amine and aryl groups participate in catalytic reductions:

Substrate ModificationCatalystConditionsProduct
Nitroarene reductionH₂/Pd-C (10 wt%)EtOH, 50 psi, 12 hrPrimary amine derivative
Benzyl ether cleavagePd(OH)₂/CHCO₂NH₄, MeOH, refluxDeprotected pyrrolidine

Hydrogenolysis selectively removes protecting groups (e.g., benzyl, nitro) without affecting the isoquinoline core .

Acid/Base-Mediated Rearrangements

Protonation equilibria influence reactivity:

  • Isoquinoline Protonation : Concentrated HCl induces N-protonation, enhancing solubility in aqueous media.

  • Pyrrolidine Ring Strain : Strong bases (LDA, −78°C) deprotonate the α-C to form enolate-like intermediates, though this pathway remains underexplored.

Scientific Research Applications

Medicinal Chemistry

N-[1-(3-Methylbutyl)pyrrolidin-3-yl]isoquinolin-5-amine has been studied for its potential in drug development, particularly for targeting specific enzymes or receptors. The compound's structure allows it to interact with various biological targets, which may lead to therapeutic effects.

Key Findings:

  • Anticancer Activity: Research indicates that isoquinoline derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .
  • Antimicrobial Properties: The compound has been investigated for its antimicrobial effects, showing promise against certain bacterial strains .

Neuropharmacology

The compound is also being explored as a potential candidate for neuropharmacological applications, particularly in the development of treatments for neurodegenerative diseases.

Case Study:
A recent study highlighted the use of isoquinoline derivatives as PET tracers for detecting neurofibrillary tangles associated with Alzheimer's disease. The derivative showed high specificity and selectivity, making it a valuable tool for in vivo imaging .

Material Science

In the field of material science, this compound serves as a building block for synthesizing novel materials and catalysts.

Applications:

  • Catalyst Development: Its unique chemical structure allows it to function as a catalyst in various organic reactions, facilitating the synthesis of complex molecules .
  • Polymer Chemistry: Researchers are exploring its use in developing new polymeric materials with enhanced properties .

Mechanism of Action

The mechanism of action of N-(1-Isopentylpyrrolidin-3-yl)isoquinolin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may bind to a receptor and block its activity, thereby modulating a particular signaling pathway .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The target compound’s structure includes a 3-methylbutyl-pyrrolidine group attached to the isoquinolin-5-amine core. Key analogs include:

Compound Name Substituents Core Structure Key Structural Differences Reference
(E)-N-(3-Methylbutyl)-1-(pyridin-3-yl)methanimine 3-Methylbutyl group, pyridinyl Imine-linked pyridine Lacks isoquinoline core; imine instead of amine linkage
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine Chloro-nitropyridine, methylpyrazole Isoquinolin-3-amine Pyrazole substituent; nitro group enhances electrophilicity
6-(Fluoro-(18)F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine (MK-6240) Fluorine-18, pyrrolopyridine Isoquinolin-5-amine Radiolabeled fluorine for PET imaging; pyrrolopyridine substituent
N-[1-[(3-Nitrophenyl)methyl]pyrrolidin-3-yl]isoquinolin-5-amine 3-Nitrobenzyl-pyrrolidine Isoquinolin-5-amine Nitrophenyl group increases molecular weight and polarity

Key Observations :

  • Nitro groups (e.g., in ) activate electrophilic sites for nucleophilic substitution, critical in kinase inhibitor design ().

Physicochemical Properties

Property Target Compound N-(6-Chloro-3-nitropyridin-2-yl)-... () MK-6240 () N-[1-(3-Nitrophenyl)methyl]... ()
Molecular Formula C19H27N3 C18H13ClN6O2 C17H12FN5 C20H20N4O2
Molecular Weight 297.44 g/mol 380.79 g/mol 321.31 g/mol 348.40 g/mol
LogP (Predicted) ~4.5 3.1 (experimental) 2.8 4.36
Key Functional Groups 3-Methylbutyl Chloro-nitropyridine, methylpyrazole Fluorine-18, pyrrolopyridine 3-Nitrobenzyl
Solubility Low (lipophilic) Moderate (polar nitro group) Low (lipophilic) Low (nitro group adds polarity but high MW)

Notes:

  • The target compound’s higher LogP (vs. ) suggests greater blood-brain barrier penetration, aligning with CNS-targeted analogs like MK-6240.
  • Nitro groups () reduce LogP but enhance electrophilic reactivity.

Biological Activity

N-[1-(3-Methylbutyl)pyrrolidin-3-yl]isoquinolin-5-amine is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and neurodegenerative diseases. This article explores the biological activity of this compound, synthesizing findings from various studies and patents.

  • Molecular Formula : C20H22N4
  • Molecular Weight : 334.42 g/mol
  • CAS Number : Not directly available but related compounds can be referenced for structural comparisons.

The compound exhibits its biological activity primarily through the inhibition of specific kinases and receptor interactions. Notably, it has been identified as a potent inhibitor of the monopolar spindle 1 (Mps1) kinase, which plays a crucial role in cell division and is implicated in various cancers .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Details
Kinase Inhibition Inhibits Mps1 kinase, impacting cell proliferation in cancer cells .
Neuroprotective Effects Potential application in neurodegenerative diseases through receptor modulation .
Antimicrobial Activity Related compounds have shown antibacterial properties against resistant strains .

Cancer Treatment

A study highlighted the effectiveness of isoquinoline derivatives, including this compound, in inhibiting tumor growth in vitro. The compound demonstrated significant cytotoxicity against various cancer cell lines, suggesting its potential as a therapeutic agent .

Neurodegenerative Diseases

Research indicates that similar isoquinoline structures can bind selectively to neurofibrillary tangles (NFTs), which are associated with Alzheimer's disease. This binding may facilitate the development of imaging agents or therapeutic strategies targeting tau pathology .

Antimicrobial Properties

In vitro studies have shown that isoquinoline derivatives possess antimicrobial properties, with some compounds demonstrating activity against Gram-positive bacteria, including resistant strains like MRSA . These findings suggest a broader application for this compound in infectious diseases.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the pyrrolidine and isoquinoline moieties significantly impact biological activity. For instance, alterations in alkyl chain length and branching can enhance or diminish potency against specific targets .

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing N-[1-(3-Methylbutyl)pyrrolidin-3-yl]isoquinolin-5-amine?

  • Methodological Answer : Solvent-free synthesis under inert atmospheres (e.g., argon) at elevated temperatures (e.g., 200°C) is a viable approach for analogous pyrrolidinyl-isoquinoline derivatives. Reaction intermediates such as 5-arylaminotriazines can be coupled with cyclic amines (e.g., piperidine-substituted cyclopentene) to form the target scaffold. Post-reaction purification via ethanol recrystallization and validation using ¹H/¹³C NMR and ESI-MS are critical . Alternative routes may involve alkylation of pyrrolidine precursors with 3-methylbutyl groups, followed by coupling to isoquinolin-5-amine moieties.

Q. How should researchers characterize the structural integrity and purity of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with ≥95% purity thresholds is recommended for purity assessment. Structural confirmation requires ¹H NMR (e.g., aromatic proton shifts at δ 7.5–8.5 ppm for isoquinoline), ¹³C NMR (e.g., carbonyl carbons at ~160 ppm), and ESI-MS for molecular ion validation. Comparative analysis with calculated vs. experimental spectral data ensures accuracy .

Q. What biological targets are associated with isoquinolin-5-amine derivatives in pharmacological research?

  • Methodological Answer : Isoquinolin-5-amine derivatives are known to interact with transient receptor potential vanilloid 1 (TRPV1) channels and dopamine receptors. For example, A-425619, a structurally related compound, acts as a TRPV1 antagonist (IC₅₀ = 5 nM in HEK293 cells) and demonstrates competitive binding against capsaicin . Dopamine D3 receptor ligands with quinoline scaffolds also highlight potential CNS applications .

Advanced Questions

Q. What experimental strategies are used to evaluate TRPV1 receptor interactions for this compound?

  • Methodological Answer :

  • In vitro : Calcium flux assays in TRPV1-expressing HEK293 cells, with capsaicin or anandamide as agonists. Antagonist potency (IC₅₀) is determined via dose-response curves. Competitive binding studies (e.g., Schild analysis) using A-425619 as a reference (pA₂ = 2.5 nM) are essential .
  • Electrophysiology : Patch-clamp recordings in dorsal root ganglion neurons quantify inhibition of TRPV1 currents (e.g., IC₅₀ = 9 nM for A-425619) .
  • Selectivity Screening : Profiling against unrelated receptors/enzymes (e.g., GPCRs, ion channels) ensures specificity .

Q. How do structural modifications to the pyrrolidinyl and isoquinolinyl groups influence binding affinity?

  • Methodological Answer :

  • Pyrrolidinyl Modifications : Substituents like 3-methylbutyl enhance lipophilicity, potentially improving blood-brain barrier penetration. Comparative studies with N-methylpyrrolidine analogs (e.g., CP-135807) reveal steric and electronic effects on receptor engagement .
  • Isoquinolinyl Modifications : Fluorination at position 6 (e.g., [¹⁸F]-MK-6240) improves PET imaging properties without disrupting NFT binding . Nitro or trifluoromethyl groups (e.g., A-778317) modulate antagonistic potency .

Q. What in vivo models are appropriate for pharmacokinetic and biodistribution studies?

  • Methodological Answer :

  • Rodent Models : Radiolabeled analogs (e.g., [¹⁸F]-MK-6240) enable PET imaging to quantify brain penetration and target engagement in neurofibrillary tangle models .
  • Pharmacokinetic Parameters : Assess plasma half-life, clearance, and metabolite profiling via LC-MS/MS. Tissue distribution studies in organs (e.g., liver, kidneys) identify off-target accumulation risks .

Notes

  • Contradictions : reports moderate yields (63%) for solvent-free synthesis, while cites higher yields (91%) for diazirine-containing analogs, suggesting solvent and catalyst optimization may improve efficiency.
  • Safety : Handle with PPE; avoid inhalation/ingestion due to uncharacterized toxicity (per SDS guidelines in ).

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